molecular formula C21H17FN4O2S B11246220 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11246220
M. Wt: 408.5 g/mol
InChI Key: RZSIKBPKOJNLMX-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran and triazole intermediates, followed by their coupling under specific conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar compounds include other benzofuran-triazole derivatives, such as:

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H17FN4O2S/c1-2-11-26-20(18-12-14-5-3-4-6-17(14)28-18)24-25-21(26)29-13-19(27)23-16-9-7-15(22)8-10-16/h2-10,12H,1,11,13H2,(H,23,27)

InChI Key

RZSIKBPKOJNLMX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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